Thiazole, aminonitro-

Description

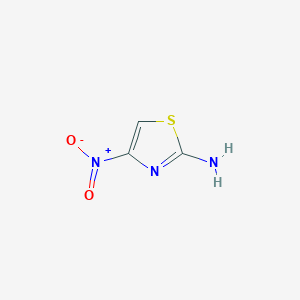

2-Amino-5-nitrothiazole is a member of thiazoles and a C-nitro compound.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2S/c4-3-5-1-2(9-3)6(7)8/h1H,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHADVKEHAFNPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2S | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020066 | |

| Record name | 2-Amino-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Greenish-yellow to orange-yellow fluffy powder or a brown chunky powder. Slightly bitter taste. Used as a veterinary medicine., Greenish-yellow to orange-yellow solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Very sparingly soluble in water; almost insoluble in chloroform; 1 g dissolves in 150 g of 95% alcohol; in 250 g ether; soluble in dilute mineral acids | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000743 [mmHg] | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Greenish-yellow to orange-yellow fluffy powder | |

CAS No. |

121-66-4 | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiazolamine, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GR77A37Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

396 °F (decomposes) (NTP, 1992), 202 °C (decomposes) | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis and Characterization of Aminonitrothiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of aminonitrothiazole compounds, a class of heterocyclic molecules with significant importance in medicinal chemistry and drug development.[1][2][3] These compounds serve as crucial intermediates in the synthesis of various therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, antiprotozoal, and anticancer properties.[4][5][6][7] This guide details established synthetic methodologies, provides comprehensive characterization protocols, and presents key quantitative data to aid researchers in this field.

Synthetic Methodologies

The synthesis of aminonitrothiazole compounds, particularly the foundational molecule 2-amino-5-nitrothiazole, can be achieved through several distinct routes. The choice of method often depends on the desired scale, available starting materials, and safety considerations. Two primary approaches are highlighted below: the nitration of 2-aminothiazole and a newer process that avoids direct nitration.

Method 1: Nitration of 2-Aminothiazole

A traditional and widely cited method involves the direct nitration of 2-aminothiazole.[8][9] This process typically involves treating 2-aminothiazole with a mixture of nitric acid and sulfuric acid to yield 2-nitramino-thiazole, which subsequently undergoes rearrangement upon heating to form the desired 2-amino-5-nitrothiazole.[8][9]

Experimental Protocol:

-

In a 250 mL flask, add 20 g (0.2 mol) of 2-aminothiazole.[8]

-

Under an ice bath, slowly add 30 mL of concentrated sulfuric acid, followed by the dropwise addition of 10 mL of nitric acid (40%).[8]

-

Maintain the reaction mixture at 15°C and stir overnight.[8]

-

Adjust the pH of the solution to 8 using 1M NaOH, which will cause a precipitate to form.[8]

-

Filter the precipitate and wash it thoroughly with water.[8]

-

Purify the crude product by passing it through a silica gel column using a mobile phase of petroleum ether: ethyl acetate (5:1).[8]

-

Collect the fractions containing the product and evaporate the solvent to obtain 2-amino-5-nitrothiazole.

Method 2: Synthesis via N,N-dialkyl-2-nitro-etheneamine

A more recent and safer synthetic route avoids the potentially hazardous nitration and rearrangement steps of the traditional method.[9][10] This process involves the halogenation of an N,N-dialkyl-2-nitro-etheneamine, followed by reaction with thiourea and subsequent hydrolysis.[9][10]

Experimental Protocol:

-

To a stirred mixture of 3.5 g (0.03 mol) of N,N-dimethyl-2-nitroetheneamine in 25 mL of ethanol chilled to 0-5°C under a nitrogen atmosphere, add 4.8 g (0.03 mol) of bromine dropwise, ensuring the temperature remains below 10°C.[10]

-

After the addition is complete, add 3.0 g (0.039 mol) of thiourea to the solution at ice temperature.[10]

-

Remove the cooling bath and allow the mixture to stir at room temperature for one hour. A white precipitate will form.[10]

-

Cool the mixture again to ice temperature, filter the precipitate, wash with a small amount of cold ethanol, and dry under a dry nitrogen atmosphere.[10]

-

To 10 mL of water, add 2.71 g (0.01 mol) of the product from the previous step. The solid will dissolve, and a yellow precipitate of 2-amino-5-nitrothiazole will form within 5 minutes.[10]

-

Stir the mixture for an additional hour, then filter the precipitate, wash with water, and dry to obtain the final product.[10]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the different synthetic methods for 2-amino-5-nitrothiazole.

| Method | Starting Materials | Key Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |

| Nitration of 2-Aminothiazole | 2-Aminothiazole | Nitric acid, Sulfuric acid | - | 59 | - | [8] |

| Via N,N-dimethyl-2-nitroetheneamine (Ethanol) | N,N-dimethyl-2-nitroetheneamine, Thiourea | Bromine | Ethanol, Water | 82.8 | 198 (decomposed) | [10] |

| Via N,N-dimethyl-2-nitroetheneamine (Acetic Acid) | N,N-dimethyl-2-nitroetheneamine, Thiourea | Bromine, Ammonium hydroxide | Acetic acid, Water | 62 | - | [10][11] |

Characterization of Aminonitrothiazole Compounds

The structural confirmation and purity assessment of synthesized aminonitrothiazole compounds are crucial. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.[12][13]

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. For example, in a derivative of 2-amino-5-nitrothiazole, the proton of the thiazole ring (C-H) typically appears as a singlet around δ = 8.85 ppm in the ¹H NMR spectrum.[14]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks include N-H stretching (around 3313-3178 cm⁻¹), C=O stretching (around 1662 cm⁻¹), and NO₂ stretching (around 1469-1383 cm⁻¹).[14]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a commonly used technique for these compounds.[12]

Chromatographic Techniques

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of a reaction and for preliminary purity assessment.[13]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the final compound and for quantification.[12] Reversed-phase HPLC with a C18 column is commonly employed.[12]

Experimental Workflows and Synthesis Diagrams

The following diagrams illustrate the synthetic pathways described above.

Caption: Synthetic pathway for 2-amino-5-nitrothiazole via nitration.

Caption: Synthesis of 2-amino-5-nitrothiazole avoiding direct nitration.

Biological Significance and Applications

Aminonitrothiazole derivatives are of significant interest to the pharmaceutical industry.[4] For instance, 2-amino-5-nitrothiazole is a key intermediate in the synthesis of Niridazole, an antischistosomal agent.[15][16] Furthermore, various derivatives have been synthesized and evaluated for a range of biological activities, including as inhibitors of monoamine oxidase and cholinesterase, highlighting their potential in the development of treatments for neurodegenerative diseases.[14] The 2-aminothiazole scaffold itself is present in numerous FDA-approved drugs and is a focal point of drug discovery research for its diverse pharmacological properties.[3]

This guide provides a foundational understanding of the synthesis and characterization of aminonitrothiazole compounds. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore this important class of molecules further.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery [pubmed.ncbi.nlm.nih.gov]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino-5-nitrothiazole synthesis - chemicalbook [chemicalbook.com]

- 9. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]

- 10. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Synthesis of acylates of niridazole and its analogs as schistosomicides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medkoo.com [medkoo.com]

The Discovery of Novel 2-Amino-5-Nitrothiazole Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of a promising class of heterocyclic compounds.

The 2-amino-5-nitrothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of various synthetic compounds with a broad spectrum of biological activities. These derivatives have garnered significant interest from researchers and drug development professionals due to their potential as antimicrobial, antiparasitic, and anticancer agents, as well as their utility as enzyme inhibitors. This technical guide provides a comprehensive overview of the discovery of novel 2-amino-5-nitrothiazole derivatives, with a focus on data-driven insights, detailed experimental protocols, and visual representations of key concepts to aid in future drug discovery efforts.

Core Synthesis Strategies

The synthesis of 2-amino-5-nitrothiazole and its derivatives is a critical aspect of their development.[1] A common and established method involves the nitration of 2-aminothiazole. One effective approach is the direct nitration of 2-aminothiazole by adding 2-aminothiazole nitrate to concentrated sulfuric acid at low temperatures (0 - 10 °C).[2] An alternative to direct nitration involves the nitration of 2-acetylaminothiazole followed by careful hydrolysis.[2]

A newer synthetic route that avoids potentially hazardous nitration and rearrangement steps has also been developed. This process involves a three-step sequence:

-

Halogenation (chlorination or bromination) of an N,N-dialkyl-2-nitro-etheneamine.

-

Reaction of the halogenated intermediate with thiourea.

-

Treatment of the resulting compound with water to yield 2-amino-5-nitrothiazole.[3][4]

Therapeutic Applications and Biological Activity

Derivatives of 2-amino-5-nitrothiazole have demonstrated efficacy in a variety of therapeutic areas. They are integral to the development of drugs with antimicrobial and antiparasitic properties and also find applications in the agrochemical and dye industries.[1]

Antimicrobial and Antiparasitic Activity

Nitazoxanide (NTZ), a well-known drug containing the 2-amino-5-nitrothiazole moiety, is a broad-spectrum antiparasitic agent.[5][6] Its mechanism of action involves the inhibition of the essential enzyme pyruvate:ferredoxin oxidoreductase (PFOR), which is crucial for the energy metabolism of anaerobic bacteria and parasites.[5] Notably, the 5-nitro group of NTZ is not metabolically reduced, distinguishing its mechanism from many other nitro-containing drugs.[5] Research has shown that modifications to the head and tail regions of the NTZ scaffold can lead to analogues with improved activity against various pathogens, including Helicobacter pylori, Campylobacter jejuni, and Clostridium difficile.[5][7]

Anticancer Potential

The 2-aminothiazole scaffold is a key component of clinically approved anticancer drugs like dasatinib and alpelisib.[8] Various 2-aminothiazole analogs have shown potent and selective inhibitory activity in the nanomolar range against a wide array of human cancer cell lines, including those for breast, lung, colon, and prostate cancers.[8]

Enzyme Inhibition

Beyond their antimicrobial and anticancer effects, 2-amino-5-nitrothiazole derivatives have been investigated as inhibitors of various enzymes. For instance, a series of 2-amino-5-nitrothiazole derived semicarbazones were designed and synthesized as dual inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE), enzymes implicated in neurodegenerative diseases.[9] Additionally, 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles have been identified as novel inhibitors of c-Jun N-terminal kinase (JNK), a protein kinase involved in stress signaling pathways.[10][11]

Quantitative Biological Data

The following tables summarize the quantitative biological activity of various 2-amino-5-nitrothiazole derivatives from the literature.

Table 1: Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition

| Compound | Target | IC50 (µM) | Inhibition Type |

| 4 | MAO-B | 0.212 | Competitive, Reversible |

| 17 | BuChE | 0.024 | Mixed, Reversible |

| 21 | AChE | 0.264 | Mixed, Reversible |

| Data sourced from a study on 2-amino-5-nitrothiazole derived semicarbazones.[9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of 2-amino-5-nitrothiazole derivatives.

Synthesis of 1-(5-nitrothiazol-2-yl)urea

-

Dissolve 2-Amino-5-nitrothiazole (0.030 mol) in glacial acetic acid (30 ml) with continuous stirring.

-

Prepare a warm solution of sodium cyanate (0.031 mol) in water (60 ml).

-

Add the sodium cyanate solution to the 2-amino-5-nitrothiazole solution with vigorous stirring.

-

Continue stirring the mixture for 5 hours.

-

Allow the mixture to stand overnight.

-

Collect the resulting solid product by filtration.

-

Wash the solid with ice-cold water to remove excess glacial acetic acid and then dry it.

-

Recrystallize the crude product from 95% ethanol to obtain pure 1-(5-nitrothiazol-2-yl)urea.[9]

Synthesis of 4-(5-nitrothiazol-2-yl)semicarbazide

-

Dissolve 1-(5-nitrothiazol-2-yl)urea (0.03 mol) in ethanol (30 ml) in a round-bottom flask.

-

Add hydrazine hydrate (0.03 mol) to the solution.

-

Reflux the reaction mixture for approximately 18 hours.

-

After cooling, the product will precipitate. Collect the solid by filtration and dry to yield 4-(5-nitrothiazol-2-yl)semicarbazide.[9]

Synthesis of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole Derivatives

-

Dissolve the corresponding thiol of benzimidazole, benzoxazole, or benzothiazole in methanol.

-

Add sodium methoxide (NaOMe) to the solution.

-

Add 2-bromo-5-nitrothiazole to the reaction mixture.

-

Stir the reaction at room temperature.

-

Monitor the reaction for completion. Upon completion, isolate the product through standard workup procedures.[10]

Visualizing Key Pathways and Workflows

The following diagrams illustrate important concepts in the study of 2-amino-5-nitrothiazole derivatives.

Caption: Synthetic workflow for 2-amino-5-nitrothiazole derived semicarbazides.

Caption: Mechanism of PFOR inhibition by 2-amino-5-nitrothiazole derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]

- 4. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]

- 5. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitazoxanide - Wikipedia [en.wikipedia.org]

- 7. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (PDF) Discovery of 2-(5-Nitrothiazol-2-Y [research.amanote.com]

The Aminonitrothiazole Scaffold: A Comprehensive Technical Guide to Preliminary Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-nitrothiazole core is a privileged scaffold in medicinal chemistry, forming the foundation of a diverse range of compounds with significant biological activities. This technical guide provides an in-depth overview of the preliminary screening of aminonitrothiazole derivatives, focusing on their anticancer, antimicrobial, and antiparasitic potential. It offers detailed experimental protocols, structured quantitative data, and visualizations of key experimental workflows and signaling pathways to aid researchers in the exploration of this promising class of compounds.

Anticancer Activity

Aminonitrothiazole derivatives have demonstrated considerable cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.

Data Presentation: In Vitro Cytotoxicity of Aminonitrothiazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected aminonitrothiazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM[1][2] |

| A549 (Lung Cancer) | Strong antiproliferative activity[1][2] | |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM[1][2] |

| SHG-44 (Glioma) | 4.03 µM[1][2] | |

| TH-39 | K562 (Leukemia) | 0.78 µM[1][2] |

| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM[1] |

| PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM[1] | |

| Piperazinyl-thiazole acetamide derivative 9 | Leukemia and Prostate Cancer | GI50 of 3.51 and 5.15 µM, respectively[1] |

| 2-aminobenzothiazole derivative 24 | C6 (Rat Glioma) | 4.63 ± 0.85 µM[3] |

| A549 (Lung Cancer) | 39.33 ± 4.04 µM[3] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Aminonitrothiazole derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the aminonitrothiazole derivatives. Include a vehicle control (solvent only) and an untreated control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualization: Anticancer Screening Workflow and Apoptosis Pathway

Antimicrobial Activity

Certain aminonitrothiazole derivatives exhibit potent activity against a range of bacteria and fungi. Their efficacy is often comparable to or even better than some standard antibiotics.[4]

Data Presentation: In Vitro Antimicrobial Activity of Aminonitrothiazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various aminonitrothiazole derivatives against different microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) |

| N-oxazolyl- and N-thiazolylcarboxamides | Mycobacterium tuberculosis H37Ra | 3.13[5] |

| 2-amino-2-thiazoline | Multidrug-resistant Staphylococcus aureus | 32[6] |

| 2-thiazoline-2-thiol | Multidrug-resistant Staphylococcus aureus | 64[6] |

| 2-acetyl-2-thiazoline | Multidrug-resistant Staphylococcus aureus | 32[6] |

| Functionally substituted 2-aminothiazoles (Compound 1) | Candida albicans | Good activity (better than ketoconazole)[7][8] |

| Functionally substituted 2-aminothiazoles (Compound 8) | Enterobacter cloacae | Potent activity (more active than ampicillin)[7][8] |

Experimental Protocols for Antimicrobial Screening

1. Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Aminonitrothiazole derivatives

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the aminonitrothiazole derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

2. Disk Diffusion Method

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.

Materials:

-

Bacterial strains

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper disks (6 mm)

-

Aminonitrothiazole derivatives

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Inoculation: Uniformly swab the surface of an MHA plate with the standardized bacterial inoculum.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the aminonitrothiazole derivative onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters. The size of the zone indicates the susceptibility of the bacterium to the compound.

Visualization: Antimicrobial Screening Workflows

Antiparasitic Activity

Aminonitrothiazole derivatives have shown promise as agents against various parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species.

Data Presentation: In Vitro Antiparasitic Activity of Aminonitrothiazole Derivatives

The following table displays the IC50 values of aminonitrothiazole-based compounds against different parasitic species.

| Compound/Derivative | Parasite | Host Cell | IC50 Value |

| Piperazine derivatives 2–7 | Trypanosoma cruzi amastigotes | L6 | 0.571 to 9.31 µM[9] |

| (Phenoxy/phenyl)phenoxy derivatives 9, 10, 12 | Trypanosoma cruzi amastigotes | L6 | 23–35 µM[9] |

| (Phenoxy/phenyl)phenoxy derivatives 9, 10, 12 | Leishmania donovani | - | 4.27–5.40 µM[9] |

| Naphthyl-thiazole derivative 1b | Leishmania amazonensis amastigotes | - | Potent inhibition[10] |

| Naphthyl-thiazole derivative 1j | Trypanosoma cruzi amastigotes | - | Potent inhibition[10] |

| Naphthyl-thiazole derivative 2l | Trypanosoma cruzi amastigotes | - | Potent inhibition[10] |

Experimental Protocol: In Vitro Assay for Trypanosoma cruzi Amastigotes

This assay evaluates the efficacy of compounds against the intracellular replicative form of T. cruzi.

Materials:

-

Host cells (e.g., L6 rat skeletal myoblasts or Vero cells)

-

Trypanosoma cruzi trypomastigotes

-

Culture medium

-

96-well plates

-

Aminonitrothiazole derivatives

-

Staining/detection reagent (e.g., a fluorescent dye or a substrate for a reporter gene)

-

Microplate reader or high-content imaging system

Procedure:

-

Host Cell Seeding: Seed host cells in a 96-well plate and allow them to adhere.

-

Infection: Infect the host cell monolayer with T. cruzi trypomastigotes. After an incubation period, wash the wells to remove extracellular parasites.

-

Compound Treatment: Add fresh medium containing serial dilutions of the aminonitrothiazole derivatives to the infected cells.

-

Incubation: Incubate the plates for a period that allows for amastigote replication (e.g., 3-4 days).

-

Quantification of Amastigotes: Quantify the number of intracellular amastigotes. This can be done by lysing the cells and measuring the activity of a parasite-specific enzyme (e.g., β-galactosidase in transfected parasites) or by staining the parasites with a fluorescent dye and using high-content imaging.

-

Data Analysis: Determine the percentage of parasite growth inhibition relative to untreated controls and calculate the IC50 value.

Visualization: Antiparasitic Screening Workflow

This technical guide provides a foundational framework for the preliminary biological evaluation of aminonitrothiazole derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this versatile chemical scaffold. Further investigations into the mechanisms of action and in vivo efficacy are warranted to advance the most promising candidates in the drug discovery pipeline.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The anti-parasite action of imidazole derivatives likely involves oxidative stress but not HIF-1α signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanism of Action of Aminonitrothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminonitrothiazole, a key heterocyclic scaffold, serves as a foundational component in the development of a diverse range of therapeutic agents. While it is a critical intermediate in the synthesis of the broad-spectrum antiparasitic and antibacterial drug nitazoxanide, emerging research reveals that aminonitrothiazole derivatives possess a multifaceted mechanism of action, extending beyond their well-documented role as inhibitors of pyruvate:ferredoxin oxidoreductase (PFOR). This technical guide provides an in-depth exploration of the core mechanisms of action associated with aminonitrothiazole and its derivatives, including detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutics based on the aminonitrothiazole framework.

Primary Mechanism of Action: Inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR)

The most extensively characterized mechanism of action for aminonitrothiazole-containing compounds, particularly the drug nitazoxanide, is the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR).[1] PFOR is a crucial enzyme in the anaerobic energy metabolism of a wide range of protozoa and anaerobic bacteria.[1] This enzyme is absent in mammals, making it an attractive and specific target for antimicrobial chemotherapy.[1]

PFOR catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a central reaction in the energy metabolism of anaerobic organisms.[1] The inhibition of PFOR disrupts this vital metabolic pathway, leading to energy depletion and cell death.

The active form of nitazoxanide is its deacetylated metabolite, tizoxanide. The anion of tizoxanide is believed to be the active species that interacts with the thiamine pyrophosphate (TPP) cofactor of the PFOR enzyme.[1] This interaction is thought to prevent the binding of the natural substrate, pyruvate, thereby competitively inhibiting the enzyme's function.[1]

Quantitative Data: PFOR Inhibition

| Compound | Target Organism/Enzyme | Inhibition Constant (Ki) | Reference |

| Nitazoxanide | PFOR | ~5 x 10-6 M | [1] |

Secondary Mechanisms of Action: Emerging Targets

Recent studies have revealed that derivatives of 2-amino-5-nitrothiazole can interact with other significant biological targets, suggesting a broader therapeutic potential for this class of compounds, particularly in the context of neurodegenerative diseases.

Inhibition of Monoamine Oxidase (MAO)

Certain 2-amino-5-nitrothiazole-derived semicarbazones have demonstrated potent inhibitory activity against monoamine oxidase (MAO), particularly the MAO-B isoform.[2][3][4] MAOs are critical enzymes in the metabolism of neurotransmitters such as dopamine and serotonin.[2] The inhibition of MAO-B is a therapeutic strategy in the management of neurodegenerative conditions like Parkinson's disease.

Kinetic studies have shown that these derivatives can act as competitive and reversible inhibitors of MAO-B.[2][4]

Inhibition of Cholinesterases (AChE and BuChE)

The same family of 2-amino-5-nitrothiazole-derived semicarbazones has also been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2][3][4] Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain.

The inhibition of AChE and BuChE by these compounds has been characterized as a mixed-type and reversible mechanism.[2][4]

Quantitative Data: MAO and Cholinesterase Inhibition by 2-Amino-5-Nitrothiazole Derivatives

| Compound Derivative | Target Enzyme | IC50 | Inhibition Type | Reference |

| 1-(1-(4-Bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazide | MAO-B | 0.212 µM | Competitive, Reversible | [2][3][4] |

| 1-(5-Bromo-2-oxoindolin-3-ylidene)-4-(5-nitrothiazol-2-yl)semicarbazide | AChE | 0.264 µM | Mixed, Reversible | [2][3][4] |

| 1-((4-Chlorophenyl)(phenyl)methylene)-4-(5-nitrothiazol-2-yl)semicarbazide | BuChE | 0.024 µM | Mixed, Reversible | [2][3][4] |

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Derivatives of 2-aminothiazole have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS).[5] nNOS is involved in various physiological and pathological processes in the nervous system. While highly potent and selective nNOS inhibitors have been developed from other aminothiazole scaffolds, the specific inhibitory activity of 2-amino-5-nitrothiazole on nNOS is an area requiring further investigation.

Experimental Protocols

Pyruvate:Ferredoxin Oxidoreductase (PFOR) Inhibition Assay

This protocol is adapted from methodologies used to study the inhibition of PFOR by nitroheterocyclic compounds.

Objective: To determine the inhibitory effect of aminonitrothiazole or its derivatives on the activity of PFOR.

Materials:

-

Purified PFOR enzyme

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 2.5 mM pyruvate, 200 µM Coenzyme A (CoASH), and 2 mM β-mercaptoethanol

-

Substrate: Metronidazole (as a reducible substrate for spectrophotometric monitoring)

-

Test compound (aminonitrothiazole or derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Anaerobic chamber or glove box

-

UV/Vis spectrophotometer

Procedure:

-

Prepare all solutions using anaerobic (degassed) water and maintain them under anaerobic conditions.

-

In an anaerobic environment, prepare reaction mixtures in cuvettes containing the assay buffer.

-

Add varying concentrations of the test compound to the reaction mixtures. A vehicle control (e.g., DMSO) should be included.

-

Add a known concentration of metronidazole to each cuvette.

-

Initiate the reaction by adding a standardized amount of purified PFOR enzyme to each cuvette.

-

Immediately monitor the reduction of metronidazole by measuring the decrease in absorbance at 320 nm over time.[6]

-

Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value from the dose-response curve. For kinetic analysis, vary the substrate (pyruvate) concentration to determine the mode of inhibition (e.g., competitive, non-competitive).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the MIC of aminonitrothiazole or its derivatives against a panel of microorganisms.

Materials:

-

Test compound

-

Bacterial or protozoal strains

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a sterile 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

-

Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard for bacteria).

-

Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for the lowest concentration of the test compound that completely inhibits microbial growth. This can also be assessed by measuring the optical density at 600 nm.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is used to measure the inhibitory activity of compounds against MAO-A and MAO-B.[7]

Objective: To determine the IC50 values of aminonitrothiazole derivatives for MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Substrate (e.g., p-tyramine)

-

Test compounds

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare solutions of the test compounds at various concentrations.

-

In a 96-well plate, add the assay buffer, MAO-A or MAO-B enzyme, and the test compound. Incubate for a short period.

-

Prepare a working solution of Amplex Red, HRP, and the substrate.

-

Initiate the reaction by adding the working solution to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at an excitation of ~530-560 nm and an emission of ~590 nm.

-

Calculate the percentage of inhibition and determine the IC50 values.

Cholinesterase (AChE and BuChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for cholinesterase inhibitors.[8]

Objective: To determine the IC50 values of aminonitrothiazole derivatives for AChE and BuChE.

Materials:

-

AChE (from electric eel) and BuChE (from equine serum)

-

Substrates: Acetylthiocholine iodide (ATCI) for AChE and butyrylthiocholine iodide (BTCI) for BuChE

-

Ellman's reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Test compounds

-

Phosphate buffer (pH 8.0)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare solutions of the test compounds at various concentrations.

-

In a 96-well plate, add the phosphate buffer, DTNB, and the test compound.

-

Add the AChE or BuChE enzyme solution to each well and incubate.

-

Initiate the reaction by adding the respective substrate (ATCI or BTCI).

-

Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm over time.[8]

-

Calculate the rate of reaction and the percentage of inhibition for each compound concentration.

-

Determine the IC50 values from the dose-response curves.

Signaling Pathways and Experimental Workflows

Caption: PFOR inhibition by aminonitrothiazole derivatives.

Caption: Dual inhibition of MAO and Cholinesterases.

Caption: Drug discovery workflow for aminonitrothiazoles.

Conclusion

The aminonitrothiazole scaffold represents a versatile platform for the development of therapeutic agents with diverse mechanisms of action. While its role in the inhibition of PFOR is well-established for its antiparasitic and antibacterial effects, the discovery of its derivatives' potent inhibitory activities against MAO and cholinesterases opens new avenues for its application in neurodegenerative diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate and exploit the therapeutic potential of this important class of compounds. Future research should focus on elucidating the structure-activity relationships that govern the selectivity of these compounds for their various targets and on evaluating their efficacy and safety in preclinical and clinical studies.

References

- 1. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 1,3,4-thiadiazole compounds as potential MAO-A inhibitors – design, synthesis, biological evaluation and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

The Aminonitrothiazole Scaffold: A Comprehensive Guide to its Structure-Activity Relationship in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-nitrothiazole core is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of aminonitrothiazole analogs, focusing on their antimicrobial, anticancer, and antiparasitic properties. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside visualizations of key biological pathways to facilitate a deeper understanding of their mechanisms of action.

Core Synthesis of Aminonitrothiazole Analogs

The synthesis of the 2-amino-5-nitrothiazole scaffold is a critical first step in the development of novel analogs. A common and effective method involves the reaction of a halogenated nitroetheneamine with thiourea, followed by hydrolysis. This approach avoids the use of hazardous nitration and rearrangement procedures.

A general synthetic scheme involves the following key steps:

-

Halogenation: A N,N-dialkyl-2-nitroetheneamine is halogenated (chlorinated or brominated) to yield a dihalo intermediate.

-

Cyclization: The intermediate is then reacted with thiourea to form the thiazole ring.

-

Hydrolysis: The resulting salt is treated with water to yield the final 2-amino-5-nitrothiazole product.

Subsequent modifications can be made to the 2-amino group to generate a library of analogs for SAR studies.

Antimicrobial Activity

Aminonitrothiazole analogs have shown significant promise as antimicrobial agents. The nitro group is often crucial for their mechanism of action, which can involve the reduction of the nitro group by microbial nitroreductases to generate cytotoxic radical species.

Structure-Activity Relationship for Antimicrobial Activity

The antimicrobial potency of aminonitrothiazole derivatives is highly dependent on the nature of the substituent at the 2-amino position.

| Compound ID | R Group (at 2-amino position) | Target Organism | MIC (µg/mL) |

| ANT-01 | -H | Mycobacterium tuberculosis H37Rv | >128 |

| ANT-02 | -COCH₃ | Mycobacterium tuberculosis H37Rv | 64 |

| ANT-03 | -CO-Ph | Mycobacterium tuberculosis H37Rv | 32 |

| ANT-04 | -CO-(4-Cl-Ph) | Mycobacterium tuberculosis H37Rv | 16 |

| ANT-05 | Coumarylthiazole derivative | Salmonella typhi | 0.25 |

| ANT-06 | Coumarylthiazole derivative | E. Coli (ESBL producer) | 0.5 |

| ANT-07 | 5-phenylthiazole derivative | Gram-positive strains | Less active |

Note: This table is a compilation of representative data from multiple sources and is intended for comparative purposes.

Key SAR Insights:

-

Acylation of the 2-amino group generally enhances antimycobacterial activity.

-

The presence of electron-withdrawing groups on a phenylacyl substituent can further increase potency.

-

Complex heterocyclic substituents, such as coumarylthiazole, can lead to potent activity against both Gram-positive and Gram-negative bacteria.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of aminonitrothiazole analogs against bacterial strains is determined using the broth microdilution method.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only)

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well with the diluted bacterial suspension.

-

Include a positive control (bacteria with a standard antibiotic) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

The aminonitrothiazole scaffold has been explored for the development of novel anticancer agents. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases and histone deacetylases (HDACs).

Structure-Activity Relationship for Anticancer Activity

The cytotoxic effects of aminonitrothiazole derivatives have been evaluated against various cancer cell lines.

| Compound ID | R Group (at 2-amino position) | Cancer Cell Line | IC₅₀ (µM) |

| ANC-01 | Phenylamide derivative | K562 (Leukemia) | 16.3 |

| ANC-02 | 4,5-butylidene and benzylic amine | H1299 (Lung) | 4.89 |

| ANC-03 | 4,5-butylidene and benzylic amine | SHG-44 (Glioma) | 4.03 |

| ANC-04 | Benzothiazole-based hydroxamic acid | HeLa (Cervical) | Potent HDAC inhibition |

| ANC-05 | meta-halogen on phenyl ring | A549 (Lung) | 8.64 |

| ANC-06 | meta-halogen on phenyl ring | HeLa (Cervical) | 6.05 |

| ANC-07 | meta-halogen on phenyl ring | HT29 (Colon) | 0.63 |

Note: This table is a compilation of representative data from multiple sources and is intended for comparative purposes.[2]

Key SAR Insights:

-

The introduction of bulky and lipophilic groups at the 2-amino position can enhance anticancer activity.[2]

-

Specific substitutions can lead to potent and selective inhibition of enzymes like HDACs.[2]

-

The presence of halogens on appended aromatic rings often improves cytotoxicity.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of aminonitrothiazole analogs against cancer cell lines is commonly assessed using the MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathways in Cancer

Aminonitrothiazole analogs can interfere with various signaling pathways crucial for cancer cell proliferation and survival. A simplified representation of a generic kinase signaling pathway targeted by these inhibitors is shown below.

Caption: Inhibition of a kinase cascade by an aminonitrothiazole analog.

Antiparasitic Activity

Aminonitrothiazole derivatives, most notably nitazoxanide and its analogs, are effective against a range of protozoan and helminthic parasites. Their mechanism of action is often linked to the anaerobic reduction of the 5-nitro group by the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme system, which is essential for the parasite's energy metabolism.

Structure-Activity Relationship for Antiparasitic Activity

The antiparasitic activity of 5-nitro-2-aminothiazole-based compounds has been evaluated against several trypanosomatids.

| Compound ID | R Group (at 2-amino position) | T. cruzi IC₅₀ (µM) | T. b. rhodesiense IC₅₀ (µM) | L. donovani IC₅₀ (µM) | Cytotoxicity (L6 cells) IC₅₀ (µM) |

| ANTIP-01 | Piperazinyl-acetyl | 0.571 | 0.057 | 1.13 | 12.3 |

| ANTIP-02 | (4-Methylpiperazin-1-yl)acetyl | 0.817 | 0.048 | 1.49 | 15.6 |

| ANTIP-03 | (4-Ethylpiperazin-1-yl)acetyl | 0.825 | 0.071 | 1.51 | 18.2 |

| ANTIP-04 | (4-Phenylpiperazin-1-yl)acetyl | 9.31 | 0.170 | 2.50 | 21.4 |

| ANTIP-05 | 2-Phenoxyacetamide | 1.54 | 0.093 | 1.87 | 25.1 |

| ANTIP-06 | 2-(4-Chlorophenoxy)acetamide | 1.21 | 0.065 | 1.34 | 20.7 |

Table adapted from a study on antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds.[3]

Key SAR Insights:

-

Small alkyl substitutions on the piperazine ring (e.g., methyl, ethyl) are well-tolerated and can lead to potent activity.[3]

-

A bulky phenyl group on the piperazine ring significantly reduces activity against T. cruzi.[3]

-

Phenoxyacetamide derivatives also exhibit good antiparasitic activity, with electron-withdrawing groups on the phenyl ring being favorable.[3]

Experimental Protocol: PFOR Enzyme Inhibition Assay

The inhibitory activity of aminonitrothiazole analogs against the PFOR enzyme can be determined spectrophotometrically.

Materials:

-

Purified PFOR enzyme

-

Anaerobic chamber or glove box

-

Assay buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

-

Sodium Pyruvate

-

Coenzyme A (CoA)

-

Thiamine Pyrophosphate (TPP)

-

An artificial electron acceptor (e.g., benzyl viologen)

-

Test compounds dissolved in DMSO

-

Spectrophotometer

Procedure:

-

All solutions must be prepared using anaerobic (degassed) water and maintained under anaerobic conditions.

-

In an anaerobic cuvette, prepare a reaction mixture containing the assay buffer, MgCl₂, sodium pyruvate, CoA, and benzyl viologen.

-

Add varying concentrations of the test inhibitor (or DMSO as a vehicle control).

-

Add the purified PFOR enzyme and incubate for a few minutes.

-

Initiate the reaction by adding TPP.

-

Monitor the reduction of benzyl viologen by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration to calculate the IC₅₀ value.

Mechanism of Action Workflow

The proposed mechanism of action for many antiparasitic aminonitrothiazole analogs involves reductive activation by the parasite's PFOR enzyme system.

Caption: Reductive activation of an aminonitrothiazole analog in a parasite.

References

- 1. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Analysis of Substituted Aminonitrothiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of substituted aminonitrothiazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document details the key spectroscopic techniques used for their characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). It is designed to serve as a practical resource, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Substituted aminonitrothiazoles are a versatile scaffold in drug discovery, exhibiting a range of biological activities, including antibacterial and antiparasitic properties.[1] The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for quality control in drug development. Spectroscopic methods provide the necessary tools for unambiguous structure elucidation and purity assessment. This guide focuses on the practical application of these techniques to this specific class of compounds.

Spectroscopic Characterization

The structural framework of substituted aminonitrothiazoles gives rise to characteristic spectroscopic signatures. The following sections detail the expected data from the most common analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of substituted aminonitrothiazoles in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectra of substituted aminonitrothiazoles are characterized by signals in specific chemical shift regions. The proton on the thiazole ring typically appears as a singlet in the downfield region. The chemical shifts of the protons on the substituent groups will vary depending on their electronic environment.

¹³C NMR Spectroscopy: The carbon NMR spectra provide information about all carbon atoms in the molecule. The carbon atoms of the thiazole ring resonate at characteristic downfield shifts.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for Selected Substituted Aminonitrothiazoles

| Compound/Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-Amino-5-nitrothiazole | Thiazole C-H: 8.42 (s, 1H), NH₂: 9.02 (s, 2H) | Thiazole C-5: 107.70, Thiazole C-4: 143.92, Thiazole C-2: 160.51 | [2] |

| Semicarbazone derivative with 4-bromophenyl substituent | Ar C-H: 7.67 (d, J=7.2 Hz, 2H), 7.85 (d, J=7.5 Hz, 2H), CH: 8.19 (s, 1H), Thiazole C-H: 8.26 (s, 1H), NH: 9.68 (s, 1H), CONH: 10.05 (s, 1H) | Thiazole C-5: 109.50, Ar C-4: 124.55, Ar C-2, C-6: 128.77, Ar C-3, C-5: 129.81, Ar C-1: 132.63, Thiazole C-4: 141.02, C=N: 156.71, C=O: 158.77, Thiazole C-2: 164.22 | [2] |

| Semicarbazone derivative with 4-hydroxyphenyl substituent | OH: 4.99 (s, 1H), Ar C-H: 7.04 (d, J=5.1 Hz, 2H), 7.68 (d, J=5.7 Hz, 2H), Thiazole C-H: 8.43 (s, 1H), NH: 9.09 (s, 1H), CONH: 10.25 (s, 1H) | Thiazole C-5: 109.77, Ar C-3, C-5: 117.63, Ar C-1: 128.92, Ar C-2, C-6: 132.30, Thiazole C-4: 142.39, C=O: 156.75, Ar C-4: 161.86, Thiazole C-2: 164.36, C=N: 168.71 | [2] |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectra of substituted aminonitrothiazoles show characteristic absorption bands for the nitro group, the amino group, and the thiazole ring.

Table 2: Key IR Absorption Frequencies for Substituted Aminonitrothiazoles

| Functional Group | Absorption Range (cm⁻¹) | Description | Reference |

| N-H Stretch (Amino) | 3400 - 3100 | Typically two bands for primary amines | [2] |

| C-H Stretch (Aromatic/Thiazole) | 3100 - 3000 | [2] | |

| C=N Stretch (Thiazole ring) | 1630 - 1570 | [2] | |

| N-O Stretch (Nitro) | 1550 - 1490 and 1370 - 1330 | Asymmetric and symmetric stretching | [2] |

| C-N Stretch | 1350 - 1200 | [2] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted aminonitrothiazoles typically exhibit strong absorption in the UV region due to the presence of the aromatic thiazole ring and the nitro group, which acts as a chromophore.

Table 3: UV-Vis Absorption Maxima (λmax) for Selected Aminonitrothiazoles

| Compound | Solvent | λmax (nm) | Reference |

| 2-Amino-5-nitrothiazole | Water | 386 | [3][4] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For substituted aminonitrothiazoles, fragmentation often involves cleavage of the substituent from the thiazole ring and fragmentation of the ring itself. The presence of a nitrogen atom results in an odd molecular weight for compounds containing an odd number of nitrogen atoms (the Nitrogen Rule).[5]

Common fragmentation pathways for aminothiazoles can involve the loss of the amino group and subsequent ring fragmentation. The presence of a nitro group will also influence the fragmentation pattern, often leading to the loss of NO₂ or NO.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of substituted aminonitrothiazoles.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh 5-10 mg of the solid aminonitrothiazole derivative.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice due to the good solubility of many polar organic compounds.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective protons and carbons in the molecule.

-

FTIR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid aminonitrothiazole derivative directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Instrument Setup:

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the ATR crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum.

-

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

-

Data Processing and Analysis:

-

The software will automatically perform a background correction.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups using correlation tables.

-

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the aminonitrothiazole derivative of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol, methanol, or water).

-

Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax. This is typically in the low µg/mL range.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 15-30 minutes.

-

Select the desired wavelength range for scanning (e.g., 200-600 nm).

-

-

Data Acquisition:

-

Fill a clean quartz cuvette with the solvent to be used as the blank.

-

Place the blank cuvette in the spectrophotometer and record the baseline.

-